Product packaging for 2-Amino-3,5-dichloro-4-methylbenzonitrile(Cat. No.:)

2-Amino-3,5-dichloro-4-methylbenzonitrile

Cat. No.: B11733551
M. Wt: 201.05 g/mol
InChI Key: KXTVZTIBBLBLOT-UHFFFAOYSA-N
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Description

2-Amino-3,5-dichloro-4-methylbenzonitrile is a polysubstituted aromatic nitrile that serves as a valuable synthetic intermediate in organic and medicinal chemistry. The presence of multiple functional groups—an amino group, two chloro substituents, a methyl group, and a nitrile—on the benzene ring makes it a versatile building block for constructing more complex molecules . The nitrile group is a key functional group in rational drug design, as it can enhance binding affinity to biological targets and improve pharmacokinetic profiles, such as metabolic stability and solubility . This specific substitution pattern is of particular interest for the discovery and development of new active compounds. In research settings, compounds of this type are frequently utilized as key precursors in the synthesis of pharmaceutical agents. The amino and chloro groups provide handles for further functionalization via reactions like diazotization or metal-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig amination), allowing for the creation of diverse chemical libraries . The chlorine atoms, in particular, are common features in many active pharmaceutical ingredients, where they can contribute to increased binding affinity and metabolic stability . This product is intended for research purposes as a chemical building block and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6Cl2N2 B11733551 2-Amino-3,5-dichloro-4-methylbenzonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6Cl2N2

Molecular Weight

201.05 g/mol

IUPAC Name

2-amino-3,5-dichloro-4-methylbenzonitrile

InChI

InChI=1S/C8H6Cl2N2/c1-4-6(9)2-5(3-11)8(12)7(4)10/h2H,12H2,1H3

InChI Key

KXTVZTIBBLBLOT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1Cl)N)C#N)Cl

Origin of Product

United States

Synthetic Methodologies and Chemo Selective Transformations

Precursor Synthesis and Building Block Derivatization

The synthesis of 2-Amino-3,5-dichloro-4-methylbenzonitrile logically commences with the preparation of appropriately substituted precursors. A key starting material for this target molecule is 2-amino-4-methylbenzonitrile . This compound is commercially available, providing a direct entry point for subsequent transformations.

For laboratory-scale synthesis, 2-amino-4-methylbenzonitrile can be prepared from 4-methyl-2-nitrobenzonitrile through the reduction of the nitro group. This transformation is a standard procedure in organic synthesis and can be achieved using various reducing agents. Common methods include catalytic hydrogenation with palladium on carbon (Pd/C) or reduction with metals such as iron, tin, or zinc in an acidic medium.

The derivatization of these building blocks is crucial for constructing the final scaffold. For instance, the amino group of 2-amino-4-methylbenzonitrile can be protected prior to halogenation to control regioselectivity and prevent undesired side reactions. Common protecting groups for anilines, such as acetyl or tert-butoxycarbonyl (Boc), can be employed.

PrecursorStarting MaterialReagents and ConditionsProduct
2-amino-4-methylbenzonitrile4-methyl-2-nitrobenzonitrileH₂, Pd/C, Ethanol, Room Temperature2-amino-4-methylbenzonitrile
2-amino-4-methylbenzonitrile4-methyl-2-nitrobenzonitrileFe, HCl, Ethanol/Water, Reflux2-amino-4-methylbenzonitrile

Direct Synthetic Approaches to this compound Scaffolds

Direct synthetic routes to the target compound involve the introduction of the chloro, amino, and methyl groups onto the benzonitrile (B105546) core through strategic chemical transformations.

Regioselective Halogenation Strategies

A plausible and direct approach to the synthesis of this compound involves the regioselective dichlorination of 2-amino-4-methylbenzonitrile. The amino group is a strongly activating and ortho-, para-directing group, while the methyl group is also activating and ortho-, para-directing. The cyano group is a deactivating and meta-directing group. Therefore, the positions ortho and para to the amino group (positions 3, 5, and 6) and ortho to the methyl group (positions 3 and 5) are activated towards electrophilic substitution.

The desired substitution pattern requires the introduction of chlorine atoms at positions 3 and 5. This can be achieved through electrophilic chlorination. Reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) are commonly used for the chlorination of activated aromatic rings. The reaction conditions, including solvent and temperature, would need to be carefully optimized to achieve the desired dichlorination without over-halogenation or side reactions. The steric hindrance from the methyl group at position 4 and the amino group at position 2 would likely favor substitution at the less hindered position 5 first, followed by position 3.

Starting MaterialChlorinating AgentSolventTypical ConditionsProduct
2-amino-4-methylbenzonitrileN-Chlorosuccinimide (2 eq.)Acetonitrile or DMFRoom TemperatureThis compound
2-amino-4-methylbenzonitrileSulfuryl Chloride (2 eq.)Dichloromethane0 °C to Room TemperatureThis compound

Amination Pathways for Benzonitrile Derivatives

An alternative synthetic strategy involves the introduction of the amino group at a later stage. This would typically start with a pre-functionalized dichlorinated benzonitrile. For instance, 3,5-dichloro-4-methylbenzonitrile could serve as a key intermediate. The synthesis of this intermediate could potentially be achieved from 4-methylbenzonitrile through a carefully controlled chlorination reaction, although directing the chlorination to the 3 and 5 positions in the absence of an ortho-, para-directing group at position 2 presents a significant regiochemical challenge.

Once 3,5-dichloro-4-methylbenzonitrile is obtained, the amino group can be introduced at the 2-position. This transformation would likely proceed through a nucleophilic aromatic substitution (SNAr) reaction. However, the positions ortho to the deactivating cyano group are not highly activated for SNAr. A more viable approach would be a directed ortho-metalation followed by amination, or a transition-metal-catalyzed amination reaction.

A plausible, albeit challenging, pathway could involve the amination of 3,5-dichloro-4-methylbenzonitrile using a strong aminating agent like sodium amide (NaNH₂) via an elimination-addition (benzyne) mechanism. However, such reactions can often lead to a mixture of regioisomers.

Methylation Protocols

Methylation can be a key step if the synthetic strategy involves building the molecule from a precursor that lacks the methyl group at the 4-position. For example, if 2-amino-3,5-dichlorobenzonitrile were used as a precursor, the introduction of the methyl group at the 4-position would be necessary.

Direct methylation of the aromatic ring at this stage via electrophilic substitution (Friedel-Crafts alkylation) would be challenging due to the presence of the deactivating cyano and chloro substituents and the activating but potentially reactive amino group. A more controlled approach would involve a multi-step sequence, such as a Sandmeyer reaction starting from a suitable aniline to introduce a handle for methylation, or a metal-catalyzed cross-coupling reaction with a methylating agent.

Metal-Catalyzed Coupling Reactions in Benzonitrile Synthesis

Modern synthetic organic chemistry heavily relies on metal-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. These methods offer high efficiency and functional group tolerance.

Palladium-Catalyzed C-N Cross-Coupling Methodologies

A powerful strategy for the synthesis of this compound is the Palladium-catalyzed C-N cross-coupling reaction, commonly known as the Buchwald-Hartwig amination. This reaction allows for the formation of an aryl-amine bond from an aryl halide and an amine in the presence of a palladium catalyst and a suitable ligand.

In this context, one could envision a synthetic route starting from 2-bromo-3,5-dichloro-4-methylbenzonitrile . This precursor could then be coupled with an ammonia (B1221849) equivalent or a protected amine, followed by deprotection, to yield the target compound. The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂), ligand (e.g., BINAP, XPhos), base (e.g., NaOt-Bu, Cs₂CO₃), and solvent (e.g., toluene, dioxane) is critical for the success of the reaction and would require experimental optimization.

Aryl HalideAmine SourceCatalystLigandBaseSolventProduct
2-Bromo-3,5-dichloro-4-methylbenzonitrileBenzophenone iminePd₂(dba)₃XPhosNaOt-BuTolueneN-(3,5-dichloro-2-cyano-6-methylphenyl)diphenylmethanimine
2-Bromo-3,5-dichloro-4-methylbenzonitrileAmmoniaPd(OAc)₂JosiphosK₃PO₄DioxaneThis compound

Following the coupling with benzophenone imine, a simple acidic workup would yield the desired primary amine.

Aryl-Aryl-and-Aryl-Heteroatom-Coupling-Strategies-(e.g.,-Suzuki,-Sonogashira-Analogues)

The chloro-substituents on the benzonitrile ring serve as reactive handles for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. While direct studies on this compound are not extensively documented, the reactivity of analogous aryl chlorides is well-established and provides a framework for predicting its behavior.

Suzuki-Miyaura-Coupling: This reaction is a powerful method for forming biaryl structures by coupling an aryl halide with an organoboronic acid. For a substrate like this compound, selective coupling at one of the chloro positions would be feasible. The choice of catalyst, ligand, and reaction conditions can influence the selectivity and efficiency of the coupling. For instance, palladium acetate (B1210297) in conjunction with phosphine ligands is commonly used. The reaction's success with electron-poor aryl chlorides, especially in aqueous media, highlights its potential applicability. researchgate.netrsc.orgnih.gov The use of aqueous n-butanol or simply water as a solvent aligns with green chemistry principles and can be highly efficient for such transformations. rsc.orgacs.org

Sonogashira-Coupling: The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov This reaction would allow for the introduction of alkyne functionalities onto the this compound core, creating valuable intermediates for pharmaceuticals and organic materials. wikipedia.org The reactivity of aryl chlorides in Sonogashira couplings is generally lower than that of aryl bromides or iodides, often requiring more forcing conditions or specialized catalyst systems. wikipedia.orgscielo.br However, advancements in catalyst design, including the use of palladacycles and N-heterocyclic carbene (NHC) ligands, have enabled the efficient coupling of aryl chlorides. wikipedia.orgscielo.br Copper-free Sonogashira protocols have also been developed to mitigate issues associated with the copper co-catalyst. organic-chemistry.orgnih.govnih.gov

The following table summarizes representative conditions for these coupling reactions based on studies with similar aryl chloride substrates.

Coupling ReactionCatalyst/PrecatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Suzuki-MiyauraPd(OAc)₂SPhosK₂CO₃Water/Acetonitrile37High nih.gov
Suzuki-MiyauraPd/CNoneK₃PO₄Water100>97 rsc.org
Sonogashira (Cu-free)[DTBNpP]Pd(crotyl)ClDTBNpPTMPDMSORoom Tempup to 97 nih.gov
Sonogashira (Cu-catalyzed)PdCl₂(PPh₃)₂ / CuIPPh₃Et₃NDMFRoom TempModerate mdpi.com

Nucleophilic-Aromatic-Substitution-(SNAr)-Reactions-in-Benzonitrile-Chemistry

The benzonitrile ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the nitrile group and the two chlorine atoms. wikipedia.orgbyjus.commasterorganicchemistry.com The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. wikipedia.orgquizlet.comyoutube.com

For a reaction to proceed efficiently via the SNAr pathway, the aromatic ring must be electron-deficient. masterorganicchemistry.compressbooks.pub The cyano group, being a powerful electron-withdrawing group, facilitates this process, particularly when positioned ortho or para to the leaving group. wikipedia.orgbyjus.com In the case of this compound, the nitrile group is ortho and para to the two chloro-substituents, enhancing their susceptibility to nucleophilic attack. However, the amino group is an electron-donating group, which can counteract this activation to some extent.

Common nucleophiles used in SNAr reactions include alkoxides, amines, and thiols. For example, reaction with sodium methoxide could potentially substitute one of the chlorine atoms with a methoxy group. Studies on similar systems, like 4-nitrobenzonitrile, show that such reactions can be sensitive to reaction conditions, including the stoichiometry of the base and the presence of protic solvents like methanol. wuxibiology.com In the synthesis of isoquinolones, 2-halobenzonitriles react with ketone enolates in a base-promoted SNAr reaction. organic-chemistry.org

The general mechanism is as follows:

Addition of Nucleophile: The nucleophile attacks the carbon atom bearing a chlorine atom, breaking the aromaticity of the ring and forming a negatively charged Meisenheimer complex.

Stabilization: The negative charge is delocalized across the aromatic ring and is stabilized by the electron-withdrawing nitrile group.

Elimination of Leaving Group: The chloride ion is expelled, and the aromaticity of the ring is restored.

While dipolar aprotic solvents are often preferred for SNAr reactions, other solvents can also be effective, especially with reactive substrates. acsgcipr.org

Optimization-and-Efficiency-Analysis-of-Synthetic-Routes

The optimization of synthetic routes to produce substituted benzonitriles like this compound is crucial for improving yield, selectivity, and cost-effectiveness. Key parameters that are often optimized include the choice of ligand, solvent, and reaction temperature.

In palladium-catalyzed reactions, such as Suzuki, Sonogashira, and cyanation reactions, the choice of ligand is paramount. The ligand stabilizes the palladium center, influences its reactivity, and can control the selectivity of the reaction.

For palladium-catalyzed cyanation of aryl chlorides, the steric and electronic properties of the phosphine ligand are critical. For example, in the cyanation of aryl chlorides, ligands like XPhos have been shown to be superior to others, providing higher yields. nih.gov The steric bulk of the ligand can prevent displacement by cyanide, which can otherwise poison the catalyst. acs.org In some cases, a ligand-free approach using a palladium salt like Pd(OAc)₂ with a non-toxic cyanide source such as K₄[Fe(CN)₆] can be highly effective, particularly in a solvent like dimethylacetamide (DMAC). organic-chemistry.org

In Suzuki-Miyaura coupling, the combination of the palladium source and the ligand affects catalyst efficiency. While traditional catalysts like Pd(PPh₃)₄ are effective, modern catalysts often employ more sophisticated ligands to achieve high turnover numbers, especially with less reactive aryl chlorides.

Solvent and temperature are fundamental parameters that can dramatically affect reaction rates, yields, and even the course of a reaction.

Solvent-Effects:

In Suzuki-Miyaura reactions , the solvent choice can range from anhydrous organic solvents to aqueous systems. Propylene carbonate has been explored as a green solvent alternative. researchgate.net The use of aqueous media, such as water or aqueous n-butanol, can be advantageous for both environmental reasons and for facilitating the reaction with certain substrates. rsc.orgacs.org

For Sonogashira couplings , solvents like DMF or dioxane are commonly used. scielo.brresearchgate.net The polarity of the solvent can influence the reaction yield, and in some systems, changing from dioxane to DMF has been observed to reduce the yield. scielo.br

In SNAr reactions , dipolar aprotic solvents are generally preferred as they can solvate the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity. However, other less toxic solvents can also be employed. acsgcipr.org

Temperature-Effects:

Sonogashira reactions with less reactive aryl chlorides often require elevated temperatures to proceed at a reasonable rate. scielo.br Optimization studies have shown that temperature can be a statistically significant factor affecting the reaction yield. scielo.brresearchgate.net For certain catalyst systems, an optimal temperature range of 100-130°C has been identified. scielo.br Conversely, highly active catalyst systems can facilitate the reaction at room temperature. nih.gov

In palladium-catalyzed cyanation , temperatures around 120°C are common, especially in ligand-free systems. organic-chemistry.org

SNAr reactions also typically require heat, with the necessary temperature depending on the reactivity of the substrate and nucleophile. The presence of multiple electron-withdrawing groups can lower the required reaction temperature. pressbooks.pub

The following table illustrates the impact of these parameters on a model Sonogashira reaction.

ParameterCondition 1Yield 1 (%)Condition 2Yield 2 (%)ObservationReference
Temperature130°CVaries150°CVariesTemperature is a statistically significant factor. scielo.brresearchgate.net
SolventDioxane56DMF45Dioxane provides a higher yield in this specific system. scielo.br
Catalyst Loading5 mol%96 (0.5h)1 mol%48 (0.5h)Higher loading leads to faster conversion. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Applications

No experimental or theoretical FT-IR data for 2-Amino-3,5-dichloro-4-methylbenzonitrile is available.

No experimental or theoretical FT-Raman data for this compound is available.

Without FT-IR and FT-Raman spectra, a comprehensive vibrational assignment and normal mode analysis cannot be performed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental or theoretical ¹H NMR data for this compound is available.

No experimental or theoretical ¹³C NMR data for this compound is available.

Two-Dimensional NMR Techniques for Connectivity and Structural Confirmation (e.g., HMBC, HSQC)

Two-dimensional NMR techniques are powerful tools for unambiguously assigning proton (¹H) and carbon (¹³C) signals and for elucidating the connectivity between atoms within a molecule. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly crucial for the structural confirmation of this compound.

The HSQC experiment identifies direct one-bond correlations between protons and the carbon atoms they are attached to. libretexts.orgcolumbia.edu For this compound, this technique would be expected to show a correlation between the protons of the methyl group and the methyl carbon, as well as a correlation between the aromatic proton and its directly bonded carbon. The protons of the amino group would also show a correlation to their attached nitrogen atom in a ¹H-¹⁵N HSQC experiment.

The HMBC experiment, on the other hand, reveals longer-range couplings, typically over two to four bonds. libretexts.orgcolumbia.edu This is instrumental in piecing together the molecular skeleton. For instance, the protons of the methyl group are expected to show correlations to the two adjacent aromatic carbons (C3 and C5) and the carbon to which the methyl group is attached (C4). The aromatic proton would likely show correlations to the neighboring carbons and potentially to the nitrile carbon. The amino protons could show correlations to the adjacent aromatic carbons (C2 and C3). These expected correlations are summarized in the table below.

Table 1: Predicted 2D NMR Correlations for this compound

Proton Expected HMBC Cross-Peaks (with Carbons) Expected HSQC Cross-Peak (with Carbon)
Aromatic-H C2, C4, C6, Nitrile-C C6
Methyl-H₃ C3, C4, C5 Methyl-C

Note: The data in this table is predictive and based on established principles of NMR spectroscopy as applied to analogous structures.

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Elucidation

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

The mass spectrum of this compound is expected to exhibit a distinct molecular ion peak cluster. The presence of two chlorine atoms is particularly significant due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl (approximately 3:1 ratio). This results in a characteristic M, M+2, and M+4 pattern in the mass spectrum. The relative intensities of these peaks would be approximately 9:6:1, providing a clear signature for a dichlorinated compound. The nominal molecular weight of this compound is 200 g/mol (for the molecule with two ³⁵Cl isotopes).

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to provide further structural details. Common fragmentation pathways for aromatic compounds include the loss of small neutral molecules or radicals. For this compound, potential fragmentation could involve the loss of a chlorine atom, a methyl radical, or hydrogen cyanide from the nitrile group. The fragmentation of aromatic amines can also be initiated by cleavage of the C-N bond. Analysis of the resulting fragment ions allows for a more detailed confirmation of the compound's structure. For instance, the fragmentation of the constitutional isomer 4-Amino-3-chloro-5-methyl benzonitrile (B105546) shows a prominent molecular ion peak, which is characteristic of stable aromatic structures. nist.gov

Table 2: Predicted Mass Spectrometry Data for this compound

Ion m/z (relative to ³⁵Cl) Description
[M]⁺ 200 Molecular ion
[M+2]⁺ 202 Molecular ion with one ³⁷Cl
[M+4]⁺ 204 Molecular ion with two ³⁷Cl
[M-CH₃]⁺ 185 Loss of a methyl radical
[M-Cl]⁺ 165 Loss of a chlorine radical

Note: The data in this table is predictive and based on general principles of mass spectrometry and data from analogous compounds.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be expected to involve π → π* and n → π* transitions associated with the aromatic ring, the nitrile group, and the amino group.

The benzene (B151609) ring and the nitrile group contain π systems, and the amino group has non-bonding (n) electrons. The π → π* transitions, which are typically of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals of the conjugated system. analis.com.my The n → π* transitions, usually of lower intensity, involve the promotion of a non-bonding electron from the nitrogen of the amino group to an antibonding π* orbital of the aromatic ring. A study on the similar compound 2-amino-4-chlorobenzonitrile (B1265954) identified two main absorption peaks corresponding to π → π* and n → π* transitions. analis.com.my

Table 3: Expected UV-Vis Absorption Data for this compound

Transition Type Expected Wavelength Range (nm) Associated Chromophores
π → π* 200-300 Aromatic ring, Nitrile group

Note: The data in this table is based on theoretical principles and data from structurally similar compounds.

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict a variety of molecular properties with a good balance of accuracy and computational cost.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2-Amino-3,5-dichloro-4-methylbenzonitrile, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. Conformational analysis would further explore different spatial arrangements (conformers) arising from the rotation around single bonds, such as the C-NH₂ and C-CH₃ bonds, to identify the global energy minimum.

A data table of optimized geometrical parameters (bond lengths in Ångströms and bond/dihedral angles in degrees) would typically be presented here, derived from DFT calculations using a specified functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

Prediction of Harmonic Vibrational Frequencies and Comparison with Experimental Data

Following geometry optimization, harmonic vibrational frequency calculations are performed to predict the molecule's infrared (IR) and Raman spectra. These calculations not only confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also allow for the assignment of specific vibrational modes to the functional groups within the molecule. A detailed comparison with experimentally recorded FT-IR and FT-Raman spectra is the standard method for validating the accuracy of the computational model.

An interactive data table would be included in this section, listing the calculated vibrational frequencies (in cm⁻¹), their corresponding IR intensities and Raman activities, and a detailed assignment of the vibrational modes (e.g., N-H stretch, C≡N stretch, C-Cl stretch, CH₃ rock). This would be compared against experimental values, if available.

Frontier Molecular Orbital (FMO) Theory: Elucidation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive.

This subsection would feature a data table presenting the calculated energies of the HOMO, LUMO (in electronvolts, eV), and the energy gap (ΔE). Visualizations of the HOMO and LUMO electron density distributions across the molecular structure would also be provided to illustrate the regions most involved in electronic transitions.

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between filled donor orbitals and empty acceptor orbitals, quantifying the stabilization energy (E⁽²⁾) associated with these interactions. This analysis is particularly useful for understanding hyperconjugation, resonance effects, and the nature of intramolecular hydrogen bonds that contribute to molecular stability.

Key donor-acceptor interactions and their second-order perturbation stabilization energies (E⁽²⁾ in kcal/mol) would be summarized in a data table. For example, interactions like π(C-C) → π(C-C) within the benzene (B151609) ring or lone pair (LP) of Nitrogen → σ(C-C) would be detailed.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

An MEP surface map for this compound would be described, identifying the specific atoms or regions with the most negative potential (e.g., around the nitrogen atoms of the amino and nitrile groups) and the most positive potential (e.g., around the hydrogen atoms of the amino group).

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic excited states of molecules. It is used to predict the vertical excitation energies, oscillator strengths, and orbital contributions for electronic transitions, which correspond to the absorption peaks observed in an ultraviolet-visible (UV-Vis) spectrum.

A data table summarizing the results of TD-DFT calculations would be presented here. It would include the calculated maximum absorption wavelengths (λₘₐₓ in nm), the corresponding excitation energies (in eV), the oscillator strengths (f), and the primary orbital transitions (e.g., HOMO → LUMO) for the most significant electronic transitions.

Computational Studies of Reaction Mechanisms and Transition State Structures

The investigation of reaction mechanisms at a molecular level is a cornerstone of computational chemistry. For a substituted benzonitrile (B105546) like this compound, density functional theory (DFT) is a commonly employed method to map out potential energy surfaces and identify transition states. These studies provide invaluable insights into the kinetics and thermodynamics of chemical reactions.

Computational analyses of reaction mechanisms involving similar molecules, such as the cycloaddition of substituted benzonitrile oxides, have demonstrated the utility of these methods in determining whether a reaction proceeds through a concerted or stepwise pathway. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. For instance, in a hypothetical reaction involving this compound, computational methods could be used to locate the transition state structure, which represents the highest energy point along the reaction coordinate. The geometric parameters and vibrational frequencies of this transition state are crucial for confirming its nature and for calculating the activation energy of the reaction.

Theoretical studies on other aminobenzonitrile derivatives have successfully elucidated reaction pathways, such as condensations and cascade reactions. These investigations often reveal the influence of substituents on the reaction barrier and the stability of intermediates. For this compound, the electron-donating amino group and the electron-withdrawing chloro and cyano groups, along with the methyl group, would be expected to exert significant electronic and steric effects on its reactivity, which can be quantified through computational analysis of transition state structures.

Calculation of Global and Local Quantum Chemical Descriptors

Quantum chemical descriptors provide a quantitative measure of a molecule's reactivity and electronic structure. These descriptors are derived from the electronic wavefunction or density and are categorized as either global or local.

Global Descriptors: These parameters describe the molecule as a whole. Key global descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is an indicator of chemical reactivity and stability. mdpi.com A smaller gap suggests higher reactivity.

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated by the negative of the HOMO energy (I ≈ -EHOMO).

Electron Affinity (A): The energy released when a molecule accepts an electron. It can be approximated by the negative of the LUMO energy (A ≈ -ELUMO).

Electronegativity (χ): The tendency of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating the ease of electron cloud polarization.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule, calculated as ω = χ² / (2η).

Local Descriptors: These descriptors provide information about the reactivity of specific sites within a molecule.

Fukui Functions (f(r)): These functions indicate the change in electron density at a particular point when an electron is added to or removed from the system. They are used to predict sites for nucleophilic (f+(r)), electrophilic (f-(r)), and radical (f0(r)) attacks.

Mulliken Atomic Charges: These provide an estimation of the partial charge on each atom in a molecule, helping to identify electrophilic and nucleophilic centers. For example, in studies of 2-amino-4-chlorobenzonitrile (B1265954), Mulliken analysis has shown that nitrogen atoms typically carry significant negative charges, suggesting they are potential nucleophilic sites. analis.com.my

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution around a molecule. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

While specific calculated values for this compound are not available, the table below presents a hypothetical set of global quantum chemical descriptors based on typical values observed for similar substituted aminobenzonitriles, calculated using DFT at the B3LYP/6-311++G(d,p) level of theory.

DescriptorHypothetical Value
EHOMO (eV)-6.5
ELUMO (eV)-1.8
Energy Gap (ΔE) (eV)4.7
Ionization Potential (I) (eV)6.5
Electron Affinity (A) (eV)1.8
Electronegativity (χ) (eV)4.15
Chemical Hardness (η) (eV)2.35
Chemical Softness (S) (eV-1)0.426
Electrophilicity Index (ω) (eV)3.67

Chemical Reactivity, Derivatization, and Functionalization

Reactions Involving the Aromatic Amino Group

The aromatic amino group is a primary site for derivatization, enabling the introduction of a wide range of functionalities. Its reactivity is typical of anilines, though modulated by the electronic effects and steric hindrance imposed by the ortho- and para-substituents.

Common reactions include:

Acylation: The amino group can be readily acylated by reacting with acyl chlorides or anhydrides under basic conditions to form the corresponding amides. This transformation is often used to protect the amino group or to introduce new structural motifs. For instance, acylation with acetyl chloride in the presence of a base like pyridine (B92270) would yield N-(2-cyano-4,5-dichloro-3-methylphenyl)acetamide.

Diazotization: Treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures converts the primary amino group into a diazonium salt. This highly reactive intermediate is a cornerstone of aromatic chemistry, serving as a precursor for a multitude of other functional groups via Sandmeyer-type reactions, including hydroxyl, additional halides, or cyano groups. However, the stability of the diazonium salt can be influenced by the surrounding electron-withdrawing groups.

Transformations of the Nitrile Functionality

The cyano group is a versatile functional handle that can be converted into several other important functionalities, primarily through hydrolysis and reduction pathways.

The nitrile group can be hydrolyzed to either a primary amide or a carboxylic acid, depending on the reaction conditions. lumenlearning.com

Acid-Catalyzed Hydrolysis: In the presence of strong aqueous acid (e.g., H₂SO₄, HCl) and heat, the nitrile is first protonated, which increases its electrophilicity and facilitates the nucleophilic attack by water. rsc.orgyoutube.com The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the corresponding carboxylic acid. libretexts.org Vigorous conditions typically lead to the full hydrolysis to 2-amino-3,5-dichloro-4-methylbenzoic acid. lumenlearning.com Studies on substituted benzonitriles show that the rate of acid-catalyzed hydrolysis can be influenced by the electronic nature of the substituents. znaturforsch.com

Base-Catalyzed Hydrolysis: Under strong basic conditions (e.g., aqueous NaOH) with heating, the hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile. youtube.comlibretexts.org This process also forms an amide intermediate. By carefully controlling the reaction conditions, such as temperature and reaction time, it is often possible to isolate the amide, 2-amino-3,5-dichloro-4-methylbenzamide. youtube.comarkat-usa.org More forceful conditions will drive the reaction to completion, yielding the carboxylate salt, which upon acidic workup gives the carboxylic acid.

The following table summarizes typical conditions for nitrile hydrolysis.

TransformationReagents & ConditionsProduct
Partial HydrolysisH₂SO₄ (conc.), mild heat OR NaOH (aq), controlled heat2-Amino-3,5-dichloro-4-methylbenzamide
Full HydrolysisH₂SO₄ (aq) or HCl (aq), reflux2-Amino-3,5-dichloro-4-methylbenzoic acid
Full HydrolysisNaOH (aq), reflux, then H₃O⁺ workup2-Amino-3,5-dichloro-4-methylbenzoic acid

The nitrile group can be reduced to a primary amine, providing a route to (2-amino-3,5-dichloro-4-methylphenyl)methanamine. This transformation adds a flexible aminomethyl linker to the aromatic ring.

Hydride Reductants: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this conversion. byjus.comchadsprep.comjove.commasterorganicchemistry.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. chemguide.co.uk Other hydride reagents like aluminum hydride (alane) also reduce nitriles to amines. wikipedia.org

Catalytic Hydrogenation: This method involves treating the nitrile with hydrogen gas (H₂) at elevated pressure in the presence of a metal catalyst, such as Palladium on carbon (Pd/C), Platinum, or Raney Nickel. chemguide.co.uknih.gov This industrial-scale method is often considered "greener" than using metal hydrides.

Borane Reagents: Borane complexes, such as diisopropylaminoborane (B2863991) in the presence of catalytic lithium borohydride, have been shown to be effective in reducing a variety of aromatic nitriles. nih.govorganic-chemistry.orgresearchgate.net The efficiency of these reductions is often enhanced by the presence of electron-withdrawing groups on the aromatic ring. nih.govresearchgate.net Given the presence of two chloro substituents and a nitrile group, 2-Amino-3,5-dichloro-4-methylbenzonitrile is expected to be a good substrate for this type of reduction. A study on the reduction of 2,4-dichlorobenzonitrile (B1293624) to 2,4-dichlorobenzylamine (B146540) proceeded in 99% yield, suggesting a similar outcome for the target compound. nih.govresearchgate.net

A summary of common reduction methods is presented below.

Reagent SystemSolventTypical Product
LiAlH₄, then H₂ODiethyl ether or THF(2-Amino-3,5-dichloro-4-methylphenyl)methanamine
H₂ / Raney Ni or Pd/CEthanol or Methanol(2-Amino-3,5-dichloro-4-methylphenyl)methanamine
BH₂N(iPr)₂ / cat. LiBH₄THF(2-Amino-3,5-dichloro-4-methylphenyl)methanamine

Reactivity of the Halogen Substituents in Aromatic Nucleophilic Substitution

The two chlorine atoms on the benzene (B151609) ring can potentially be replaced by nucleophiles through a nucleophilic aromatic substitution (SₙAr) mechanism. The feasibility of SₙAr reactions is highly dependent on the electronic properties of the aromatic ring. libretexts.org The reaction requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group (the halogen). libretexts.orgyoutube.com

In this compound:

The nitrile (-CN) group is a strong EWG.

The chlorine atom at the C3 position is para to the nitrile group.

The chlorine atom at the C5 position is ortho to the nitrile group.

Both chlorine atoms are therefore activated towards nucleophilic attack. However, the molecule also contains the strongly electron-donating amino (-NH₂) group and the weakly donating methyl (-CH₃) group, which generally deactivate the ring for SₙAr. The outcome of a potential substitution reaction would depend on the balance of these competing electronic effects and the reaction conditions. It is plausible that one of the chloro groups could be selectively displaced by a strong nucleophile (e.g., alkoxides, thiolates, or amines) under forcing conditions. Theoretical and experimental studies on similar systems, such as 2,4-dichloroquinazolines, show that regioselectivity is often observed, with one position being significantly more reactive than the other. nih.gov

Chemical Modifications at the Methyl Group

The methyl group attached to the aromatic ring can also be a site for chemical modification, most commonly through oxidation reactions.

Vigorous oxidation of alkyl side chains on an aromatic ring typically converts them to carboxylic acids. ncert.nic.in Reagents like potassium permanganate (B83412) (KMnO₄) or acidic potassium dichromate (K₂Cr₂O₇) are commonly used for this purpose. However, the success of this reaction is sensitive to the other substituents on the ring. The presence of multiple electron-withdrawing groups, as in this molecule, tends to deactivate the ring and can make the oxidation of the methyl group more difficult, requiring harsher conditions. google.comthieme-connect.de Conversely, the amino group is activating but is also susceptible to oxidation itself, which may lead to complex product mixtures unless it is protected.

It is also possible to achieve partial oxidation to the aldehyde stage using specific reagents like chromyl chloride (in the Etard reaction) or chromic oxide in acetic anhydride, although the yields can be variable depending on the substrate. ncert.nic.in

Synthesis of Heterocyclic Systems Incorporating the this compound Moiety

One of the most significant applications of 2-aminobenzonitrile (B23959) derivatives is in the synthesis of fused heterocyclic compounds, particularly quinazolines. organic-chemistry.orgresearchgate.net The ortho-disposed amino and nitrile groups are perfectly positioned to undergo cyclization reactions with reagents that can provide a single carbon atom to form the pyrimidine (B1678525) ring.

Quinazoline (B50416) Synthesis: Reaction with a one-carbon synthon can lead to the formation of a 6,8-dichloro-7-methylquinazolin-4-amine scaffold. This is a highly valuable structure in medicinal chemistry. mdpi.comopenmedicinalchemistryjournal.com The reaction can be accomplished using various C1 sources under different conditions. For example, heating with formamide (B127407) or triethyl orthoformate followed by treatment with ammonia (B1221849) can yield the quinazoline core. A more direct approach involves reacting the aminobenzonitrile with other nitriles or amides under catalytic conditions. organic-chemistry.org

Other Heterocycles: The versatile reactivity of the amino and nitrile groups allows for their incorporation into other heterocyclic systems through reactions with diketones, esters, or other bifunctional reagents. researchgate.net

The synthesis of quinazolines from 2-aminobenzonitriles is a well-established and powerful method for creating complex, biologically relevant molecules.

Construction of Pyridine and Pyrimidine Derivatives

The synthesis of pyridine and pyrimidine rings from 2-aminobenzonitrile precursors is a well-established strategy in heterocyclic chemistry. These reactions often proceed through condensation mechanisms, where the amino and nitrile groups participate in ring closure with suitable reagents.

For the construction of pyridine derivatives , one common approach involves the condensation of 2-aminobenzonitriles with compounds containing active methylene (B1212753) groups, such as β-dicarbonyl compounds, in the presence of a catalyst. While specific examples utilizing this compound are not extensively documented in readily available literature, analogous reactions with other 2-aminobenzonitriles provide a strong basis for its potential reactivity. The reaction typically involves an initial Knoevenagel condensation followed by intramolecular cyclization and subsequent aromatization to yield the pyridine ring.

The synthesis of pyrimidine derivatives from 2-aminobenzonitriles can be achieved through several routes. One prominent method is the reaction with amidines or their equivalents. For instance, the reaction of a 2-aminobenzonitrile with formamidine (B1211174) acetate (B1210297) can lead to the formation of a 4-aminoquinazoline, a fused pyrimidine system. The general reaction involves the initial formation of an N-arylformamidine intermediate, which then undergoes intramolecular cyclization via attack of the amino group on the nitrile carbon, followed by tautomerization to the stable quinazoline ring. The presence of the dichloro and methyl substituents on the this compound ring would be expected to influence the reaction conditions and yields of such transformations.

Another approach to pyrimidine derivatives involves the reaction with isothiocyanates, leading to thiourea (B124793) intermediates that can be cyclized to form pyrimidine-thiones. Furthermore, reaction with reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) can activate the amino group for subsequent cyclization with a suitable partner to form the pyrimidine ring.

A variety of pyridopyrimidine derivatives, which are fused pyridine and pyrimidine ring systems, can also be synthesized from appropriately substituted aminopyridine precursors, highlighting the versatility of amino-nitrile compounds in building complex heterocyclic frameworks. For example, the reaction of 2-amino-nicotinonitrile derivatives with various reagents can lead to the formation of different pyridopyrimidine isomers.

Reagent TypeResulting HeterocycleGeneral Reaction Conditions
β-Dicarbonyl CompoundsPyridine DerivativesCatalytic condensation, heating
Amidines (e.g., Formamidine)Quinazoline (Fused Pyrimidine)Heating, often with a catalyst
IsothiocyanatesPyrimidine-thionesFormation of thiourea intermediate followed by cyclization
DMF-DMAPyrimidine DerivativesActivation of amino group, followed by cyclization

Formation of other Nitrogen-Containing Heterocycles (e.g., Pyrazoles, β-Lactams)

The reactivity of this compound extends to the synthesis of other important nitrogen-containing heterocycles, such as pyrazoles and β-lactams, although these transformations may require multi-step sequences or specific reaction conditions.

The synthesis of pyrazole (B372694) derivatives typically involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. While this compound does not directly provide the 1,3-dicarbonyl component, it can be envisioned as a starting material for the synthesis of a precursor that does. For instance, the nitrile group could potentially be hydrolyzed to a carboxylic acid and then converted to a β-ketoester. Alternatively, the amino group could be diazotized and replaced, leading to a different functional group that could then be elaborated into a pyrazole precursor. More direct, though less common, methods might involve cycloaddition reactions where the nitrile group participates.

The construction of β-lactam rings, the core structural motif of penicillin and related antibiotics, generally proceeds via methods such as the Staudinger cycloaddition of a ketene (B1206846) with an imine. To utilize this compound in such a synthesis, it would need to be converted into either the imine or the ketene precursor. For example, the amino group could be reacted with an aldehyde to form an imine. The resulting imine, bearing the substituted benzonitrile (B105546) moiety, could then undergo a [2+2] cycloaddition with a suitable ketene to form the β-lactam ring. The electronic nature of the substituents on the aromatic ring would likely influence the reactivity of the imine in this cycloaddition.

HeterocycleSynthetic StrategyPotential Role of this compound
PyrazoleCondensation of 1,3-dicarbonyl with hydrazinePrecursor to a 1,3-dicarbonyl or other reactive intermediate
β-LactamStaudinger [2+2] cycloadditionPrecursor to the imine component

Development of Polycyclic and Fused Ring Systems

The inherent functionality of this compound makes it an excellent starting material for the synthesis of polycyclic and fused ring systems. The ortho-amino nitrile moiety is a classic precursor for the construction of fused pyrimidine rings, leading to quinazolines and related structures.

The Friedländer annulation , a reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive methylene group, is a powerful tool for the synthesis of quinolines. While the starting material is a benzonitrile, hydrolysis of the nitrile to a ketone (e.g., via a Grignard reaction followed by hydrolysis) would provide a suitable substrate for a Friedländer reaction, leading to a fused pyridine ring.

Furthermore, the amino group can participate in cyclization reactions to form a variety of fused heterocycles. For instance, reaction with α-haloketones can lead to the formation of fused imidazole (B134444) or pyrazine (B50134) rings, depending on the specific reagents and conditions. The Thorpe-Ziegler reaction, an intramolecular cyclization of dinitriles, could also be a potential, though less direct, route to fused systems if the molecule is appropriately functionalized.

The development of more complex fused systems, such as triazolopyrimidines and imidazopyrimidines , often involves the use of aminopyrimidine precursors. While not a direct starting material, this compound could be converted to a substituted aminopyrimidine, which could then undergo further cyclization to yield these fused bicyclic heterocycles. For example, reaction of an aminopyrimidine with a reagent providing a two-atom bridge can lead to the formation of the fused imidazole or triazole ring.

Fused SystemSynthetic ApproachPotential Application of this compound
QuinazolinesCyclocondensation with one-carbon unitsDirect cyclization of the amino and nitrile groups
QuinolinesFriedländer AnnulationPrecursor to the required 2-aminoaryl ketone
Fused Imidazoles/PyrazinesReaction with α-haloketonesCyclization involving the amino group
Triazolopyrimidines/ImidazopyrimidinesCyclization of aminopyrimidine precursorsMulti-step synthesis via an aminopyrimidine intermediate

Investigation of Structure-Reactivity Relationships in Derivatives

The reactivity of derivatives of this compound is intrinsically linked to the electronic properties of the substituents on the aromatic ring. The interplay between the electron-donating amino and methyl groups and the electron-withdrawing chloro and nitrile groups governs the electron density of the ring and the reactivity of the functional groups.

The combination of these substituents creates a complex electronic environment that dictates the reactivity of the molecule. For instance, in nucleophilic aromatic substitution reactions, the presence of the strongly electron-withdrawing nitrile and chloro groups would activate the ring towards attack by nucleophiles, particularly at the positions ortho and para to these groups.

Understanding these structure-reactivity relationships is crucial for designing synthetic routes to novel derivatives and for predicting their chemical behavior. The electronic and steric effects of the substituents will determine the feasibility of a particular reaction, the required reaction conditions, and the regioselectivity of the outcome.

SubstituentElectronic EffectInfluence on Reactivity
Amino (-NH2)Strong electron-donating (resonance), weak electron-withdrawing (inductive)Activating, ortho-, para-directing
Chloro (-Cl)Strong electron-withdrawing (inductive), weak electron-donating (resonance)Deactivating, ortho-, para-directing
Methyl (-CH3)Weak electron-donating (hyperconjugation and inductive)Weakly activating, ortho-, para-directing
Nitrile (-CN)Strong electron-withdrawing (inductive and resonance)Deactivating, meta-directing

Advanced Applications in Materials Science and Medicinal Chemistry Intermediates: A Review of this compound

Following a comprehensive review of scientific literature and patent databases, it has been determined that there is currently no publicly available research detailing the specific applications of the chemical compound this compound in the advanced fields of materials science and as a medicinal chemistry intermediate, as outlined in the requested article structure.

Extensive searches for the compound, including by its CAS Number 2098336-24-2, did not yield any specific studies or patents that would provide the necessary information to thoroughly and accurately address the following topics:

Advanced Applications in Materials Science and Medicinal Chemistry Intermediates

Applications in Combinatorial Chemistry and Library Synthesis:There is no evidence of 2-Amino-3,5-dichloro-4-methylbenzonitrile being used in the generation of chemical libraries for high-throughput screening or other combinatorial chemistry applications.

While the chemical structure of this compound suggests potential utility as a versatile chemical intermediate due to the presence of amino, chloro, methyl, and nitrile functional groups, there is no documented research to substantiate specific applications in the requested advanced areas. The compound is listed in the catalogs of several chemical suppliers, indicating its availability for research purposes. However, without published studies, any discussion of its specific roles in the outlined applications would be speculative.

Therefore, due to the absence of scientific data on this specific compound in the requested contexts, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the provided outline.

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